4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a variety of functional groups, including a triazole ring, a difluoromethyl group, and a tert-butyl phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide in the presence of a base.
Attachment of the Phenoxy Moiety: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Final Assembly: The final compound is assembled through a series of condensation reactions, typically under mild conditions to avoid decomposition of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize waste. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the difluoromethyl group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions used but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving triazole-containing compounds.
Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood but likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and difluoromethyl group may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(METHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(CHLOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of the difluoromethyl group in 4-{[(E)-1-(3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE distinguishes it from similar compounds, potentially enhancing its stability and biological activity
Properties
IUPAC Name |
4-[(E)-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N4O2S/c1-22(2,3)16-6-8-17(9-7-16)30-13-15-11-14(5-10-18(15)29-4)12-25-28-20(19(23)24)26-27-21(28)31/h5-12,19H,13H2,1-4H3,(H,27,31)/b25-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZWPNDAKZVMBF-BRJLIKDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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